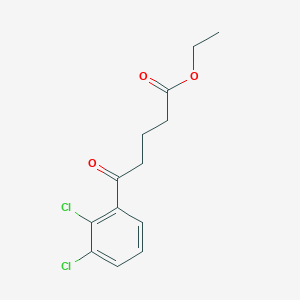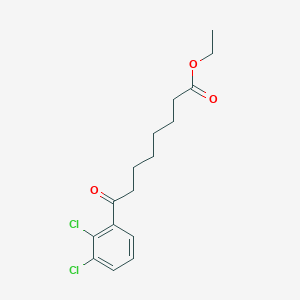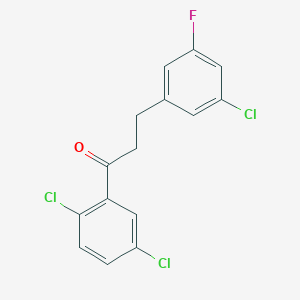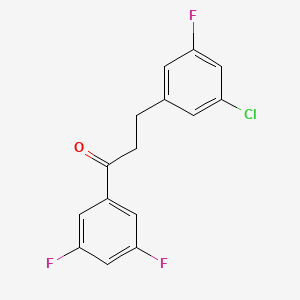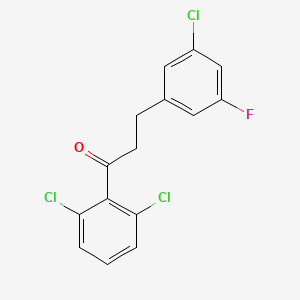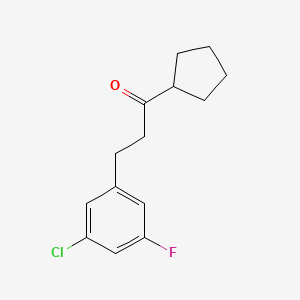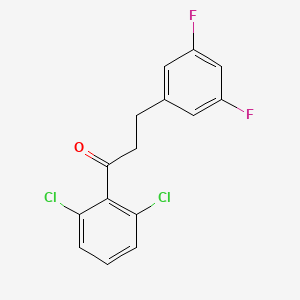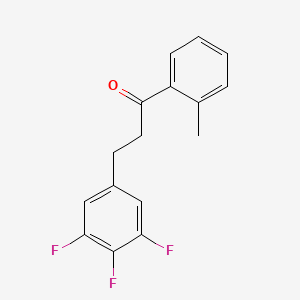
Cyclopropyl 3-(1,3-dioxolan-2-YL)phenyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Nickeladihydropyran Formation
Cyclopropyl phenyl ketone undergoes oxidative addition to Ni(PCy3), forming a nickeladihydropyran, which is key for Ni(0)-catalyzed cycloaddition to produce cyclopentane compounds (Ogoshi et al., 2006).
Photoinduced Alkylation
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone yields monoprotected 1,4-diketones, showing a viable alternative for 1,4-diketones synthesis via radicals (Mosca et al., 2001).
Sulfonation Studies
Sulfonation of cyclopropyl phenyl ketone with sulfur trioxide in nitromethane yields 1-benzoyl-1,3-propanesultone, demonstrating a pathway for synthesizing hydroxypropanesulfonates (Ansink & Cerfontain, 1995).
Iridium-Catalyzed Hydrogen Borrowing
Ortho-disubstituted phenyl and cyclopropyl ketones are crucial for iridium-catalyzed hydrogen borrowing, enabling α-branched ketones formation and further manipulation into carboxylic acid derivatives (Frost et al., 2015).
[3 + 2] and [3 + 3] Additions
1,3-Dipolar synthons from vicinal TBDPS-substituted cyclopropyl alkyl/phenyl ketones react with allenylsilanes, facilitating [3 + 2] and [3 + 3] adducts formation with high regio- and stereocontrol (Yadav & Sriramurthy, 2004).
Fischer Indolisation Study
Cyclopropyl phenyl ketone reacts with phenylhydrazine, leading to the formation of tetrahydro-pyridazine and phenylindole, offering insights into indole synthesis (Robinson et al., 1987).
Zeolite-Catalyzed Synthesis
Zeolites catalyze the synthesis of 4-phenyl-1,3-dioxolanes from styrene oxide and ketones, suggesting a pathway influenced by acidity and diffusion factors (Zatorski & Wierzchowski, 1991).
Photoinitiated Polymerization
Substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes undergo photoinitiated cationic polymerization, forming polyether ketones without cyclopropane ring opening (Al-Doaiss et al., 2001).
Properties
IUPAC Name |
cyclopropyl-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c14-12(9-4-5-9)10-2-1-3-11(8-10)13-15-6-7-16-13/h1-3,8-9,13H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOZIZUKMHNYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645090 |
Source


|
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-72-3 |
Source


|
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
